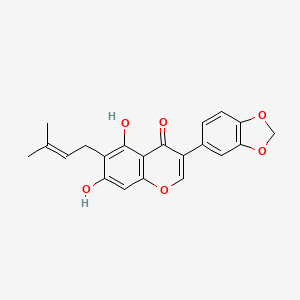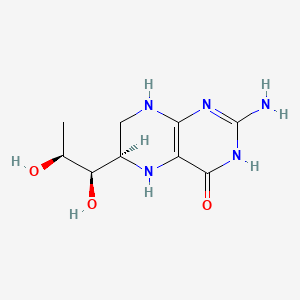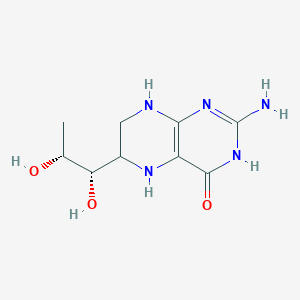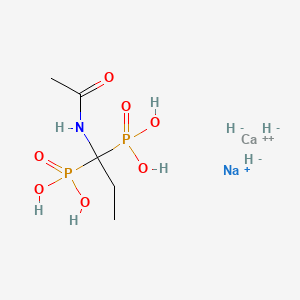
Derrubone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of derrubone involves several steps. One method includes the use of 3-aryl-4-hydroxycoumarins as starting materials . The synthetic route typically involves the following steps:
Prenylation: Introduction of the prenyl group to the isoflavone core.
Methylenation: Formation of the methylenedioxy bridge.
Hydroxylation: Introduction of hydroxyl groups at specific positions.
The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
化学反应分析
Derrubone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones.
Reduction: Reduction reactions can modify the prenyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include modified isoflavones and quinones .
科学研究应用
Derrubone has several scientific research applications:
Chemistry: Used as a model compound for studying prenylated flavonoids.
Industry: Potential use in developing new drugs targeting Hsp90 and related pathways.
作用机制
Derrubone exerts its effects by inhibiting the function of Hsp90, a chaperone protein involved in the folding and stabilization of other proteins . By binding to Hsp90, this compound prevents it from performing its chaperone functions, leading to the degradation of client proteins. This mechanism is particularly relevant in cancer cells, where Hsp90 is often overexpressed .
相似化合物的比较
Derrubone is similar to other prenylated isoflavones, such as luteone and genistein. it is unique in its strong binding affinity and selectivity for Hsp90 . Other similar compounds include:
Luteone: Another prenylated isoflavone with similar binding properties.
Genistein: A well-known isoflavone with various biological activities but less specific for Hsp90.
This compound’s unique structure, particularly the methylenedioxy bridge and prenyl group, contributes to its distinct biological activities and makes it a valuable compound for further research and potential therapeutic applications .
属性
CAS 编号 |
22044-58-2 |
|---|---|
分子式 |
C21H18O6 |
分子量 |
366.4 g/mol |
IUPAC 名称 |
3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C21H18O6/c1-11(2)3-5-13-15(22)8-18-19(20(13)23)21(24)14(9-25-18)12-4-6-16-17(7-12)27-10-26-16/h3-4,6-9,22-23H,5,10H2,1-2H3 |
InChI 键 |
FTBGFGQPUMCUSC-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC4=C(C=C3)OCO4)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,8R,13S)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752300.png)

![(2S)-2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B10752318.png)





![[(2R,3R,4R,5R,6S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752338.png)
![5-[3-(2-bicyclo[2.2.1]heptanyloxy)-4-methoxyphenyl]-1,3-diazinan-2-one](/img/structure/B10752350.png)




